

Application Notes and Protocols for Thidiazuron-Mediated Protoplast Regeneration in Plants

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Compound of Interest		
Compound Name:	Thidiazuron	
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Introduction

Thidiazuron (TDZ), a synthetic phenylurea compound, is a potent plant growth regulator with strong cytokinin-like activity.[1][2] It is widely utilized in plant tissue culture to induce organogenesis and somatic embryogenesis, particularly in species that are recalcitrant to regeneration with traditional cytokinins.[1][3] Protoplasts, plant cells devoid of their cell walls, are a crucial tool in plant biotechnology for creating somatic hybrids, genetic transformation, and genome editing.[4] However, inducing sustained cell division and subsequent regeneration of whole plants from protoplasts remains a significant challenge for many species. Thidiazuron has emerged as a key component in numerous protocols to overcome these hurdles, promoting efficient callus formation and shoot regeneration from protoplast-derived cells. These application notes provide detailed protocols and supporting data for the use of TDZ in protoplast regeneration across various plant species.

Data Summary: Thidiazuron Concentrations for Protoplast Regeneration

The optimal concentration of **Thidiazuron** is highly dependent on the plant species and the specific stage of regeneration. The following tables summarize effective TDZ concentrations and combinations with other plant growth regulators (PGRs) as cited in the literature.



Table 1: Thidiazuron Concentrations for Protoplast-to-Callus Formation

Plant Species	Basal Medium	TDZ Concentration (mg/L)	Other PGRs (mg/L)	Reference
Lepidium campestre (Field Cress)	Nitsch	1.1	0.05 NAA or 0.05 2,4-D	
Brassica napus (Rapeseed)	MII	1.1	0.05 2,4-D or 0.05 NAA	-
Vicia faba (Faba Bean)	Kao and Michayluk (1975)	-	Initially 0.5 2,4-D, 0.5 NAA, 0.5 BAP; TDZ used in later stage	

Table 2: Thidiazuron Concentrations for Shoot Regeneration from Protoplast-Derived Callus



Plant Species	Basal Medium	TDZ Concentrati on (mg/L)	Other PGRs (mg/L)	Shoot Regeneratio n Frequency (%)	Reference
Lepidium campestre (Field Cress)	Solid Shoot Induction Medium	1.1	None	>80%	
Brassica napus (Rapeseed)	SRM	2.2	0.5 NAA	45%	
Vicia faba (Faba Bean)	Gelrite- solidified media	Not specified, but increased TDZ was beneficial	NAA	-	
Pisum sativum (Pea)	Shoot Induction Media	10 μM (~2.2 mg/L)	-	12%	
Duboisia hybrid	MS	1.5	None	63.3%	
Brassica oleracea var. capitata (Cabbage)	MS	2.2	1.0 NAA	45%	

Experimental Protocols

Protocol 1: Protoplast Isolation and Regeneration of Field Cress (Lepidium campestre)

This protocol is adapted from a study demonstrating an efficient protoplast regeneration system for Field Cress.



- 1. Protoplast Isolation: a. Use leaves from 3-4 week-old in vitro-grown plants. b. Slice the leaves into fine strips and place them in an enzyme solution containing Cellulase and Macerozyme in a suitable buffer. c. Incubate in the dark on a shaker for several hours. d. Purify the protoplasts by filtering through a nylon mesh and washing with a W5 solution. e. Resuspend the protoplasts in a 0.5 M mannitol solution and determine the density using a hemocytometer.
- 2. Protoplast Culture and Callus Formation: a. Adjust protoplast density to 0.4 to 0.6 million protoplasts per ml. b. Initially, culture protoplasts in MI medium with relatively high auxin concentrations (e.g., 0.5 mg/L NAA and 2,4-D) to promote cell wall formation. c. After cell wall regeneration, transfer the protoplasts to MII medium supplemented with 1.1 mg/L TDZ and 0.05 mg/L NAA or 2,4-D to induce cell division and callus formation.
- 3. Shoot Regeneration: a. Transfer the developing micro-calli to a solid shoot induction medium. b. The optimal shoot induction medium contains 1.1 mg/L TDZ without any auxins. c. This protocol has been shown to achieve a shoot generation frequency of over 80%.

Protocol 2: Protoplast Regeneration and Shoot Induction in Rapeseed (Brassica napus)

This protocol is based on a study that established an efficient protoplast regeneration and gene editing system in Rapeseed.

- 1. Protoplast Isolation: a. Isolate protoplasts from young leaves of in vitro-grown plants. b. Digest the leaf tissue in an enzyme solution to release protoplasts. c. Purify and wash the protoplasts to remove debris and enzymes.
- 2. Protoplast Culture and Callus Proliferation: a. Culture the purified protoplasts in MI medium containing 0.5 mg/L NAA and 0.5 mg/L 2,4-D to support cell wall synthesis and initial divisions. b. After initial growth, transfer the developing cell colonies to MII medium. c. The MII medium for rapid callus proliferation contains 1.1 mg/L TDZ combined with a reduced auxin concentration of 0.05 mg/L 2,4-D or 0.05 mg/L NAA.
- 3. Shoot Regeneration: a. Transfer the protoplast-derived calli to a shoot regeneration medium (SRM). b. The most effective SRM for shoot induction contains 2.2 mg/L TDZ in combination



with 0.5 mg/L NAA. c. This combination resulted in a shoot regeneration frequency of up to 45%.

Visualizations

Experimental Workflow for Protoplast Regeneration using **Thidiazuron**



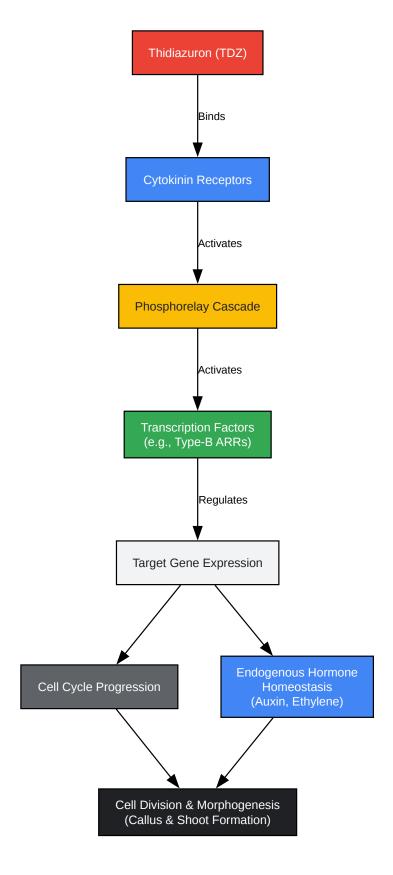
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Caption: A generalized workflow for plant regeneration from protoplasts utilizing **Thidiazuron**.

Putative Signaling Pathway of Thidiazuron in Plant Morphogenesis

The precise signaling pathway of TDZ in protoplast regeneration is not fully elucidated, but it is known to influence endogenous hormone levels and signaling. TDZ exhibits strong cytokinin-like activity and can affect auxin and ethylene pathways.





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Caption: A putative signaling cascade for TDZ-induced morphogenesis in plant cells.



Discussion and Considerations

The successful application of **Thidiazuron** in protoplast regeneration protocols is influenced by several factors:

- Genotype: The regenerative capacity of protoplasts is often genotype-dependent. It may be necessary to screen different cultivars or varieties to find a responsive one.
- Source Tissue: The physiological state of the donor plant material significantly impacts
 protoplast viability and regeneration potential. Young, healthy, in vitro-grown tissues are
 generally preferred.
- Culture Conditions: Factors such as basal media composition, protoplast density, light, and temperature must be optimized for each species.
- TDZ Exposure Time: Prolonged exposure to high concentrations of TDZ can sometimes lead
 to abnormal shoot development. Some protocols utilize a pulse treatment with TDZ followed
 by transfer to a hormone-free medium. In some cases, shoots induced by TDZ may require
 grafting onto seedlings to develop into mature plants.

The mode of action of TDZ is complex and not fully understood. It is thought to modulate the endogenous levels of plant hormones, thereby triggering morphogenic responses. Metabolomic studies suggest that TDZ can influence sugar uptake, primary metabolism, and stress-related pathways, all of which can contribute to its regenerative effects.

Conclusion

Thidiazuron is a powerful tool for inducing regeneration from protoplasts, particularly in otherwise recalcitrant plant species. The protocols and data presented here provide a starting point for researchers to develop and optimize their own TDZ-based protoplast regeneration systems. Careful consideration of the interacting factors of genotype, source material, and culture conditions will be critical for success. Further research into the molecular mechanisms of TDZ action will undoubtedly lead to even more efficient and broadly applicable regeneration protocols in the future.



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